molecular formula C9H6F3NO B1319557 2-Methoxy-6-(trifluoromethyl)benzonitrile CAS No. 1017778-93-6

2-Methoxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B1319557
CAS No.: 1017778-93-6
M. Wt: 201.14 g/mol
InChI Key: OWJIFFRRYYZZTM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the sixth position. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(trifluoromethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions relative to itself.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The combination of the methoxy and trifluoromethyl groups imparts distinct electronic and steric properties, making it valuable in various research applications .

Biological Activity

2-Methoxy-6-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This group is known for enhancing biological activity and metabolic stability in various compounds. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7F3N
  • Molecular Weight : 201.16 g/mol

This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzonitrile scaffold, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can affect binding affinity to proteins and enzymes.

Target Interactions

Research indicates that compounds with trifluoromethyl groups often exhibit:

  • Inhibition of Enzymatic Activity : Such compounds may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The structural features may facilitate binding to various receptors, influencing signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of trifluoromethyl-containing compounds exhibit significant antimicrobial activity. For instance, in vitro assays have demonstrated that related compounds can effectively inhibit the growth of bacteria and protozoa. The presence of the trifluoromethyl group is believed to enhance this activity by altering the electronic properties of the molecule.

Antiparasitic Activity

A study focused on the synthesis and biological evaluation of related compounds revealed promising antiprotozoal activities against pathogens such as Entamoeba histolytica and Giardia intestinalis. Compounds similar to this compound exhibited low IC₅₀ values (≤0.050 µM), indicating potent activity against these protozoa .

Case Studies

  • Antimicrobial Assays :
    • A comparative study evaluated various trifluoromethyl-substituted benzonitriles against bacterial strains. The results indicated that this compound displayed superior antimicrobial properties compared to non-fluorinated analogs, likely due to enhanced membrane permeability and target affinity.
  • Antiparasitic Efficacy :
    • In vitro tests on Trichinella spiralis showed that derivatives containing the trifluoromethyl group demonstrated significant efficacy, with IC₅₀ values lower than those reported for standard treatments . This suggests potential for development into therapeutic agents for parasitic infections.

Data Table: Biological Activity Summary

Activity Type Target Organism/Enzyme IC₅₀ (µM) Reference
AntimicrobialVarious Bacteria<0.050
AntiprotozoalE. histolytica<0.050
AntiparasiticT. spiralis<0.070
Enzyme InhibitionSpecific Metabolic EnzymesVaries

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIFFRRYYZZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273038
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-93-6
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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